molecular formula C16H20BrNO B12425857 6-Hydroxy Bromantane-d5

6-Hydroxy Bromantane-d5

Katalognummer: B12425857
Molekulargewicht: 327.27 g/mol
InChI-Schlüssel: VALMSWJHKMROEO-FQPFGFDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy Bromantane-d5 is a deuterated derivative of 6-Hydroxy Bromantane. It is a synthetic compound with the molecular formula C₁₆H₁₅D₅BrNO and a molecular weight of 327.27 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.

Vorbereitungsmethoden

. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

6-Hydroxy Bromantane-d5 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy Bromantane-d5 has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Hydroxy Bromantane-d5 involves its interaction with various molecular targets and pathways in the body. It is known to affect the dopaminergic and serotonergic systems, leading to increased release and metabolism of neurotransmitters such as dopamine and serotonin . This action is believed to contribute to its potential therapeutic effects, particularly in the treatment of neurological disorders.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy Bromantane-d5 is similar to other bromantane derivatives, such as 6-Hydroxy Bromantane and Bromantane. the presence of deuterium atoms in this compound makes it unique, as it allows for the study of deuterium effects on biological systems and metabolic pathways. Other similar compounds include:

Eigenschaften

Molekularformel

C16H20BrNO

Molekulargewicht

327.27 g/mol

IUPAC-Name

6-(4-bromo-2,3,5,6-tetradeuterioanilino)-6-deuterioadamantan-2-ol

InChI

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2/i1D,2D,3D,4D,15D

InChI-Schlüssel

VALMSWJHKMROEO-FQPFGFDGSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC2CC(C3)C4O)[2H])[2H])[2H])Br)[2H]

Kanonische SMILES

C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.